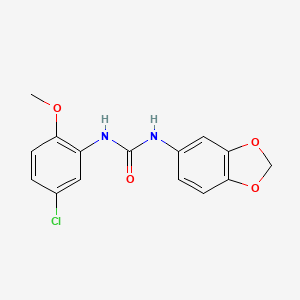![molecular formula C20H28Cl2N2O2 B5394273 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride](/img/structure/B5394273.png)
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenylmethoxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of morpholine with an appropriate phenylmethoxyphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: This compound has a similar morpholine ring but differs in its substituents.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: This compound has a different phenyl group substitution pattern. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-2-4-19(5-3-1)17-24-20-8-6-18(7-9-20)16-21-10-11-22-12-14-23-15-13-22;;/h1-9,21H,10-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDFEGGQFSGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-propionyl-2-pyridin-4-yl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5394205.png)
![4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid](/img/structure/B5394213.png)
![1-[(dimethylamino)sulfonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5394214.png)
![1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one](/img/structure/B5394218.png)

![4-(5-methylpyridin-2-yl)-1-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5394228.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394234.png)
![7-(isoxazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5394240.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5394245.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5394249.png)
![2-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetamide](/img/structure/B5394268.png)
![methyl (2Z)-2-[(4-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394278.png)
![1-(4-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5394284.png)
![2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5394289.png)
